molecular formula C17H15ClN4S B4422721 4-{4-ALLYL-5-[(2-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PYRIDINE

4-{4-ALLYL-5-[(2-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PYRIDINE

Cat. No.: B4422721
M. Wt: 342.8 g/mol
InChI Key: MZFODMVOVGUEHJ-UHFFFAOYSA-N
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Description

4-{4-Allyl-5-[(2-Chlorobenzyl)sulfanyl]-4H-1,2,4-Triazol-3-yl}Pyridine is a triazole-based heterocyclic compound featuring a pyridine ring fused with a 1,2,4-triazole core. The structure is further substituted with an allyl group at the N4 position and a 2-chlorobenzylsulfanyl moiety at the C5 position. Its synthesis typically involves nucleophilic substitution reactions, as seen in structurally related triazole derivatives .

Properties

IUPAC Name

4-[5-[(2-chlorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4S/c1-2-11-22-16(13-7-9-19-10-8-13)20-21-17(22)23-12-14-5-3-4-6-15(14)18/h2-10H,1,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFODMVOVGUEHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC2=CC=CC=C2Cl)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-ALLYL-5-[(2-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PYRIDINE typically involves multiple steps, starting with the formation of the triazole ring. This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The subsequent steps involve the introduction of the allyl group, the chlorobenzyl group, and the pyridine ring through various substitution and coupling reactions. Common reagents used in these reactions include sodium hydroxide, carbon disulfide, and various catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

4-{4-ALLYL-5-[(2-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PYRIDINE can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while nucleophilic substitution of the chlorobenzyl group can produce various substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{4-ALLYL-5-[(2-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PYRIDINE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring and the pyridine ring can participate in various binding interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s biological activity.

Comparison with Similar Compounds

Structural Analogues and Their Physical Properties

The following table summarizes key structural analogs and their physicochemical properties:

Compound Name Substituents (R1, R2, R3) Melting Point (°C) Yield (%) Recrystallization Solvent CAS Number
4-{4-Allyl-5-[(2-Chlorobenzyl)sulfanyl]-4H-1,2,4-Triazol-3-yl}Pyridine (Target) R1: Allyl, R2: 2-Chlorobenzyl, R3: Pyridine Not Reported Not Reported Not Reported Not Available
3-[(3-Chlorobenzyl)sulfanyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine R1: H, R2: 3-Chlorobenzyl, R3: Pyridine Off-white solid 88 MeOH 676335-85-6
5-(4-Allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-benzyl-2(1H)-pyridinone R1: Allyl, R2: H, R3: Benzyl-pyridinone Not Reported Not Reported Not Reported 242472-13-5
2-[[4-Allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide R1: Allyl, R2: Thienyl, R3: Acetamide Not Reported Not Reported Not Reported 577698-26-1
S-Alkyl 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol R1: Alkyl, R2: Chlorophenyl, R3: Pyrrole Not Reported Not Reported Not Reported Not Available

Key Observations :

  • Substituent Effects : The 2-chlorobenzyl group in the target compound may enhance lipophilicity compared to analogs with 3-chlorobenzyl or thienyl substituents. This could influence bioavailability and receptor binding.
  • Synthetic Efficiency : The analog 3-[(3-Chlorobenzyl)sulfanyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine achieves a high yield (88%) under mild conditions (MeOH, NaOH) , suggesting that similar protocols could optimize the target compound’s synthesis.
Antiviral Potential

Triazole derivatives with pyridine or benzyl groups have shown promise as non-nucleoside reverse transcriptase inhibitors (NNRTIs). For example, a related triazole-based inhibitor (L-1) demonstrated potent activity against HIV-1 RT by binding to the allosteric cavity, as evidenced by docking studies using the Glide package .

Anti-inflammatory and Anti-exudative Activity

Compounds like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetanilides exhibit anti-exudative activity, attributed to electron-withdrawing substituents (e.g., Cl, NO2) on the phenyl ring . The 2-chlorobenzyl group in the target compound may similarly enhance anti-inflammatory effects through hydrophobic interactions with target enzymes.

Spectral and Computational Characterization

  • NMR and LC-MS : Analogs such as S-alkyl 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol were characterized using ¹H-NMR, ¹³C-NMR, and LC-MS, confirming structural integrity . The target compound would require similar validation.
  • Theoretical Studies : DFT calculations on 4-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzene-1,2-dicarbonitrile revealed electronic properties influenced by sulfanyl and triazole groups . Such studies could predict the target compound’s reactivity and stability.

Biological Activity

The compound 4-{4-ALLYL-5-[(2-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PYRIDINE is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, exploring various studies that highlight its therapeutic potential against different diseases, including cancer and microbial infections.

Chemical Structure and Properties

The molecular formula of the compound is C24H19ClN4OSC_{24}H_{19}ClN_4OS, with a molecular weight of approximately 501.4 g/mol. The structure features a pyridine ring substituted with a triazole moiety and an allyl group, as well as a chlorobenzyl sulfanyl group, which are crucial for its biological activity.

Structural Representation

PropertyValue
Molecular FormulaC24H19ClN4OSC_{24}H_{19}ClN_4OS
Molecular Weight501.4 g/mol
CAS NumberNot specified

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 4-{4-ALLYL-5-[(2-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PYRIDINE have shown promising results against various cancer cell lines. In a study focusing on triazole-thione derivatives, certain compounds demonstrated IC50 values in the low micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines, suggesting that modifications in the triazole structure can enhance anticancer activity .

Antimicrobial Activity

The compound's structural features also suggest potential antimicrobial properties. Triazole derivatives have been reported to exhibit antibacterial and antifungal activities. For example, studies have shown that similar compounds can inhibit the growth of pathogenic bacteria and fungi effectively . The presence of the chlorobenzyl sulfanyl group is believed to contribute to this antimicrobial activity by disrupting microbial cell membranes or inhibiting essential enzymes.

The mechanism by which 4-{4-ALLYL-5-[(2-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PYRIDINE exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation or microbial metabolism.
  • Induction of Apoptosis : It may trigger programmed cell death in cancer cells through various signaling pathways.
  • Interaction with DNA : Some triazole derivatives can intercalate with DNA, preventing replication and transcription.

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of several triazole derivatives on human cancer cell lines. Among them, a derivative structurally similar to 4-{4-ALLYL-5-[(2-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PYRIDINE exhibited an IC50 value of 6.2 μM against HCT-116 cells, indicating potent anticancer activity .

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of triazole compounds against various pathogens. The results showed that certain derivatives inhibited bacterial growth with minimum inhibitory concentrations (MICs) comparable to established antibiotics . This suggests that modifications in the triazole structure can lead to enhanced antimicrobial efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-{4-allyl-5-[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine?

  • Methodological Answer : The synthesis typically involves a multi-step procedure:

Core triazole formation : Cyclization of thiosemicarbazide intermediates under reflux with hydrazine derivatives.

S-Alkylation : Reacting the triazole-thiol intermediate with 2-chlorobenzyl chloride in an alkaline medium (e.g., NaOH/MeOH) at room temperature to introduce the sulfanyl group .

Pyridine coupling : Use of palladium catalysts (e.g., Pd/C) in polar aprotic solvents (DMF or DMSO) to attach the pyridine moiety .
Key conditions: Maintain inert atmosphere (N₂/Ar) during coupling, and purify via recrystallization or column chromatography .

Q. How can researchers confirm the structural integrity of this compound during synthesis?

  • Methodological Answer : Employ a combination of analytical techniques:

  • ¹H/¹³C-NMR : Verify substituent positions (e.g., allyl protons at δ 5.1–5.8 ppm, pyridine aromatic signals) .
  • LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • Elemental analysis : Match calculated vs. observed C/H/N/S percentages within ±0.4% .

Advanced Research Questions

Q. What methodological approaches are recommended for studying structure-activity relationships (SAR) of triazole derivatives like this compound?

  • Methodological Answer :

  • Substituent variation : Synthesize analogs with modified benzyl (e.g., 4-fluorobenzyl) or allyl groups to assess electronic/steric effects on bioactivity .
  • Biological assays : Test inhibition of target enzymes (e.g., cytochrome P450) using fluorometric assays .
  • Computational modeling : Compare electrostatic potential maps (DFT calculations) to correlate substituent effects with binding affinity .

Q. How can molecular docking and ADME analysis predict the biological activity of this compound?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., fungal CYP51). Prioritize poses with lowest binding energy (ΔG ≤ -8 kcal/mol) and hydrogen bonds to active-site residues .
  • ADME prediction : Apply SwissADME to evaluate Lipinski’s parameters (e.g., logP ≤5, TPSA ≤140 Ų) and blood-brain barrier permeability. Optimize sulfanyl groups to reduce hepatotoxicity risks .

Q. How can researchers resolve contradictions in biological activity data across structural analogs?

  • Methodological Answer :

  • Substituent analysis : Compare 2-chlorobenzyl derivatives (e.g., antifungal IC₅₀) with 4-fluorobenzyl analogs to isolate electronic vs. steric contributions .
  • Crystallography : Resolve X-ray structures of protein-ligand complexes to identify critical interactions (e.g., halogen bonding with 2-Cl) missed in docking .

Q. What analytical strategies validate the compound’s purity and stability under varying storage conditions?

  • Methodological Answer :

  • HPLC-DAD : Monitor degradation products (e.g., sulfoxide formation) under accelerated stability conditions (40°C/75% RH for 4 weeks) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset >200°C indicates suitability for high-temperature applications) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{4-ALLYL-5-[(2-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PYRIDINE
Reactant of Route 2
Reactant of Route 2
4-{4-ALLYL-5-[(2-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PYRIDINE

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